molecular formula C16H12F4O B1327624 3-(3-Fluorophenyl)-2'-trifluoromethylpropiophenone CAS No. 898767-38-9

3-(3-Fluorophenyl)-2'-trifluoromethylpropiophenone

Cat. No.: B1327624
CAS No.: 898767-38-9
M. Wt: 296.26 g/mol
InChI Key: GTHNBBFCIMECSR-UHFFFAOYSA-N
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Description

Its molecular formula is inferred as C₁₆H₁₂F₄O, based on structural analysis. This compound is commercially available in research quantities through suppliers like CymitQuimica, indicating its utility as a synthetic intermediate in organic chemistry and pharmaceutical development .

Fluorinated compounds like this are valued for their enhanced metabolic stability, lipophilicity, and bioavailability, making them critical in drug discovery.

Properties

IUPAC Name

3-(3-fluorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F4O/c17-12-5-3-4-11(10-12)8-9-15(21)13-6-1-2-7-14(13)16(18,19)20/h1-7,10H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHNBBFCIMECSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC2=CC(=CC=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644540
Record name 3-(3-Fluorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-38-9
Record name 3-(3-Fluorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-2’-trifluoromethylpropiophenone typically involves the use of fluorinated starting materials and specific reaction conditions. One common method is the Friedel-Crafts acylation reaction, where 3-fluorobenzoyl chloride reacts with 2-trifluoromethylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Fluorophenyl)-2’-trifluoromethylpropiophenone may involve large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-2’-trifluoromethylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluorophenyl)-2’-trifluoromethylpropiophenone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound’s fluorinated groups make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential as a precursor in the synthesis of drugs with improved pharmacokinetic properties.

    Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-2’-trifluoromethylpropiophenone involves its interaction with various molecular targets. The fluorinated phenyl ring and trifluoromethyl group enhance its binding affinity to specific enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The trifluoromethyl (CF₃) group in the target compound is strongly electron-withdrawing, enhancing electrophilicity and stability compared to 3-Fluorophenylacetone (lacking CF₃) and 3-(2-Methoxyphenyl)-3'-trifluoromethylpropiophenone (methoxy is electron-donating).
  • Positional Isomerism : The target compound’s 2'-CF₃ group may sterically hinder reactions at the ortho position, whereas the 3'-CF₃ in the methoxy analog () could alter binding affinities in biological systems.

Physical and Chemical Properties

Property This compound 3-Fluorophenylacetone 3-(2-Methoxyphenyl)-3'-trifluoromethylpropiophenone
Melting Point Not reported Not reported Not reported
Boiling Point Not reported Not reported Not reported
Solubility Likely soluble in organic solvents (e.g., DMSO*) Soluble in chloroform, ethyl acetate Presumed similar to target compound
Refractive Index Not reported 1.497 Not reported

*Inferred from , where similar fluorinated compounds use DMSO as a solvent.

Research and Industrial Relevance

The target compound’s dual fluorination (F and CF₃) positions it as a versatile building block for:

Pharmaceuticals: Analogous to ’s kinase inhibitors, fluorinated propiophenones may serve as scaffolds for enzyme-targeting drugs.

Material Science : Fluorinated aromatic ketones contribute to high-performance polymers with thermal and chemical resistance.

In contrast, 3-Fluorophenylacetone’s simpler structure limits its utility to early-stage intermediates, while the discontinued methoxy analog highlights the importance of substituent selection in drug design.

Biological Activity

3-(3-Fluorophenyl)-2'-trifluoromethylpropiophenone, known for its unique chemical structure, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This property allows it to penetrate biological membranes effectively, making it a candidate for drug development. The presence of the fluorine atoms also influences its interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The trifluoromethyl group increases the compound's affinity for hydrophobic regions in proteins, potentially leading to alterations in biochemical pathways involved in disease processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways.
  • Receptor Modulation : It can act on various receptors, influencing cellular signaling pathways.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

  • Antimicrobial Activity : Studies suggest that derivatives of this compound exhibit significant antibacterial and antifungal properties.
  • Anticancer Potential : Preliminary investigations indicate cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cells.
  • Neuroprotective Effects : Some studies have explored its potential in neurodegenerative diseases, although more research is needed to confirm these effects.

Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

  • Antimicrobial Evaluation :
    • A study assessed the antimicrobial efficacy of synthesized derivatives against various pathogens. Results showed that certain derivatives had minimum inhibitory concentrations (MIC) lower than 50 µg/mL against Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assessment :
    • In vitro cytotoxicity tests revealed that the compound exhibited IC50 values greater than 100 µM against normal cell lines but demonstrated significant cytotoxicity against tumor cell lines, indicating selective toxicity towards cancer cells.
CompoundCell LineIC50 (µM)
This compoundMDA-MB-23198.08
This compoundPC3>100

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that allow for the introduction of the trifluoromethyl group. Variants of this compound have been synthesized to explore structure-activity relationships (SAR) that can enhance its biological properties.

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